molecular formula C14H13N5O3 B2606549 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide CAS No. 2034357-47-4

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide

Cat. No.: B2606549
CAS No.: 2034357-47-4
M. Wt: 299.29
InChI Key: SKOZZRUNQXSQGU-UHFFFAOYSA-N
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Description

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is an organic compound that features a benzamide core linked to a triazine moiety through a cyano group

Mechanism of Action

Target of Action

The primary target of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide Similar compounds are known to target carboxylic acids, particularly for amide synthesis .

Mode of Action

The This compound interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily those involving the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . The compound acts as a condensing agent, facilitating the condensation of carboxylic acids and amines to form corresponding amides .

Pharmacokinetics

The ADME properties of This compound Similar compounds are known to be highly reactive, suggesting that they may be rapidly metabolized in the body .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the formation of carboxylic acid derivatives. These derivatives can play various roles in biological systems, depending on the specific derivative formed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the reactions involving this compound proceed under atmospheric conditions without the need for drying of the solvent . Moreover, the co-product arising from the compound after condensation is highly water-soluble and can be readily removed from the main reaction product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable benzamide derivative. One common method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a starting material, which reacts with N-methylmorpholine (NMM) to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) . This intermediate can then be reacted with a benzamide derivative under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed from the reaction with carboxylic acids.

    Esters: Formed from the reaction with alcohols.

Scientific Research Applications

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide has several applications in scientific research:

Properties

IUPAC Name

3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)10-5-3-4-9(6-10)7-15/h3-6H,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOZZRUNQXSQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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